N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide
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Description
N-(2,6-difluorophenyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide is a useful research compound. Its molecular formula is C16H16F2N4O and its molecular weight is 318.328. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities . Among the synthesized derivatives of the compound, one (referred to as compound C03) showed acceptable activity with an IC50 value of 56 nM . It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound C03 demonstrated good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, as demonstrated in the Km-12 cell line . This suggests that the compound could potentially be used in the treatment of cancers where TRKs are overexpressed or continuously activated.
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-11-4-2-5-12(18)15(11)19-16(23)21-7-8-22-14(9-21)10-3-1-6-13(10)20-22/h2,4-5H,1,3,6-9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFUVFSSOPITMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)NC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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